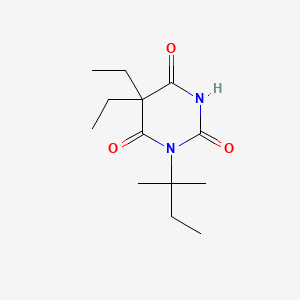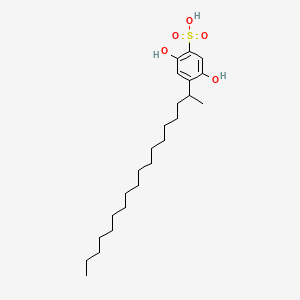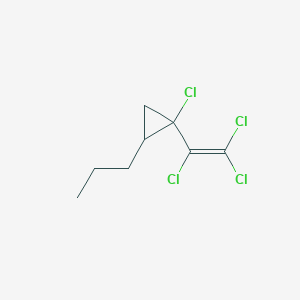
N-(Butane-1-sulfonyl)-5-(2,4-dichlorophenoxy)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Butane-1-sulfonyl)-5-(2,4-dichlorophenoxy)-2-nitrobenzamide is a synthetic organic compound that may have applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a sulfonyl group, a dichlorophenoxy group, and a nitrobenzamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butane-1-sulfonyl)-5-(2,4-dichlorophenoxy)-2-nitrobenzamide typically involves multiple steps, including the introduction of the sulfonyl group, the dichlorophenoxy group, and the nitrobenzamide moiety. Common reagents and conditions used in these reactions may include:
Sulfonylation: Introduction of the sulfonyl group using reagents such as sulfonyl chlorides and bases.
Nitration: Introduction of the nitro group using nitrating agents like nitric acid and sulfuric acid.
Amidation: Formation of the amide bond using reagents like amines and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Butane-1-sulfonyl)-5-(2,4-dichlorophenoxy)-2-nitrobenzamide may undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a catalyst or metal hydrides.
Substitution: Reagents like halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Applications De Recherche Scientifique
N-(Butane-1-sulfonyl)-5-(2,4-dichlorophenoxy)-2-nitrobenzamide may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a biochemical probe.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of N-(Butane-1-sulfonyl)-5-(2,4-dichlorophenoxy)-2-nitrobenzamide would depend on its specific applications. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds may include other sulfonyl-containing benzamides or nitrobenzamides, such as:
- N-(Butane-1-sulfonyl)-2-nitrobenzamide
- 5-(2,4-Dichlorophenoxy)-2-nitrobenzamide
Uniqueness
N-(Butane-1-sulfonyl)-5-(2,4-dichlorophenoxy)-2-nitrobenzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
72178-18-8 |
|---|---|
Formule moléculaire |
C17H16Cl2N2O6S |
Poids moléculaire |
447.3 g/mol |
Nom IUPAC |
N-butylsulfonyl-5-(2,4-dichlorophenoxy)-2-nitrobenzamide |
InChI |
InChI=1S/C17H16Cl2N2O6S/c1-2-3-8-28(25,26)20-17(22)13-10-12(5-6-15(13)21(23)24)27-16-7-4-11(18)9-14(16)19/h4-7,9-10H,2-3,8H2,1H3,(H,20,22) |
Clé InChI |
RQZCRNMUVYQONK-UHFFFAOYSA-N |
SMILES canonique |
CCCCS(=O)(=O)NC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


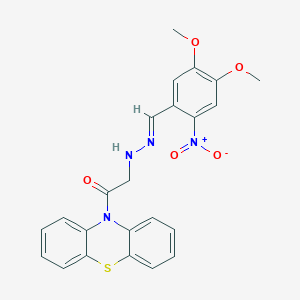

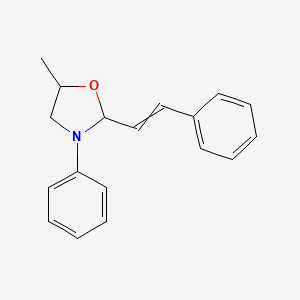
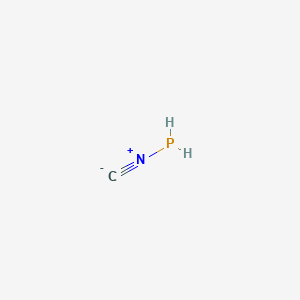

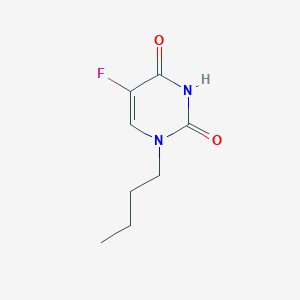
![4-{(E)-[(4-Chlorophenyl)imino]methyl}phenyl 4-methoxybenzoate](/img/structure/B14470407.png)
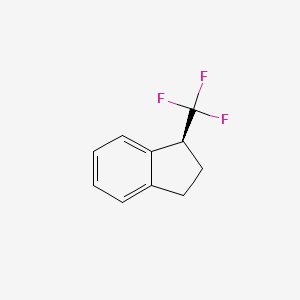
![Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate](/img/structure/B14470421.png)
![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)]]bis-](/img/structure/B14470447.png)
